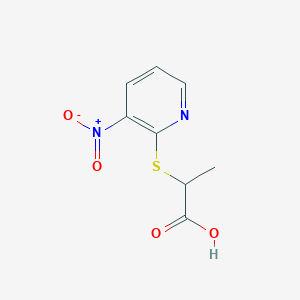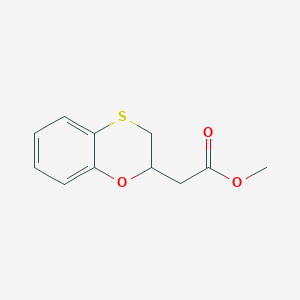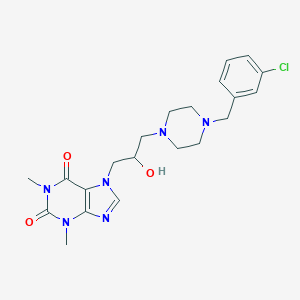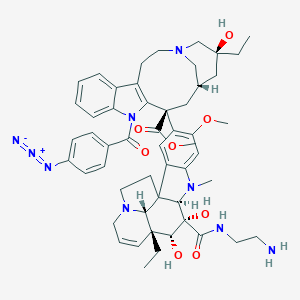![molecular formula C12H19NO2 B027746 2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol CAS No. 102722-02-1](/img/structure/B27746.png)
2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological agent. This compound is also known as 4-(2-hydroxy-3-tert-butylamino-propoxy)phenol or Tert-butylaminoethylcatechol. It is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of 2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol is not fully understood. It is thought to work by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the antioxidant response.
Efectos Bioquímicos Y Fisiológicos
2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol in lab experiments is that it has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are several future directions for research on 2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol. One direction is to further investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its potential as a treatment for cancer. Additionally, further research is needed to understand its mechanism of action and to develop more effective methods for synthesizing the compound.
Métodos De Síntesis
The synthesis of 2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol involves the reaction between 2-bromophenol and tert-butylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol has been studied for its potential as a pharmacological agent. It has been found to have antioxidant, anti-inflammatory, and antitumor properties. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Propiedades
Número CAS |
102722-02-1 |
|---|---|
Nombre del producto |
2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol |
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
2-[2-(tert-butylamino)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)13-8-11(15)9-6-4-5-7-10(9)14/h4-7,11,13-15H,8H2,1-3H3 |
Clave InChI |
FCEWRLVEPKVKBU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(C1=CC=CC=C1O)O |
SMILES canónico |
CC(C)(C)NCC(C1=CC=CC=C1O)O |
Sinónimos |
(+-)-alpha-(((2-hydroxy-1,1-dimethylethyl)amino)methyl)benzenemethanol Benzenemethanol, alpha-(((1,1-dimethylethyl)amino)methyl)-2-hydroxy-, (+-)- D 2266 D-2266 Dalgen fepradinol fepradinol hydrochloride Flexidol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





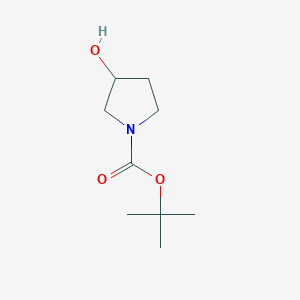
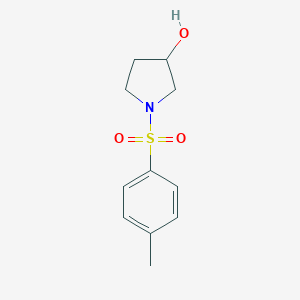

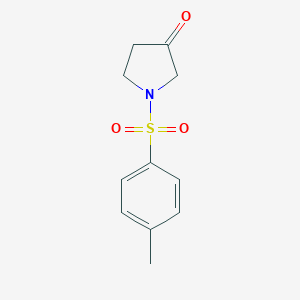

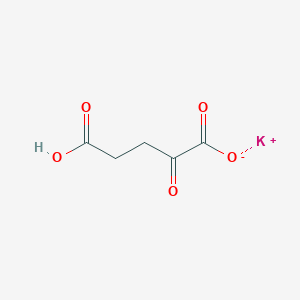

![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)
